molecular formula C13H18O2 B11940976 1-[2-(Hydroxymethyl)phenyl]cyclohexanol

1-[2-(Hydroxymethyl)phenyl]cyclohexanol

Cat. No.: B11940976
M. Wt: 206.28 g/mol
InChI Key: AONAFUABWCECNT-UHFFFAOYSA-N
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Description

1-[2-(Hydroxymethyl)phenyl]cyclohexanol is an organic compound with the molecular formula C13H18O2 It is a secondary alcohol that features a cyclohexane ring substituted with a hydroxymethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Hydroxymethyl)phenyl]cyclohexanol can be synthesized through several methods. One common approach involves the reduction of 1-[2-(formyl)phenyl]cyclohexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This process can be optimized for large-scale production by using suitable catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Hydroxymethyl)phenyl]cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form cyclohexane derivatives using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products:

    Oxidation: Corresponding ketone or aldehyde

    Reduction: Cyclohexane derivatives

    Substitution: Substituted cyclohexanol derivatives

Scientific Research Applications

1-[2-(Hydroxymethyl)phenyl]cyclohexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Hydroxymethyl)phenyl]cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

1-[2-(Hydroxymethyl)phenyl]cyclohexanol can be compared with other similar compounds, such as:

    Cyclohexanol: A simpler analog with only a hydroxyl group attached to the cyclohexane ring.

    1-Phenylcyclohexanol: Similar structure but lacks the hydroxymethyl group.

    1-[2-(Hydroxymethyl)phenyl]ethanol: Similar structure but with an ethanol backbone instead of cyclohexanol.

The uniqueness of this compound lies in its combination of the cyclohexane ring, phenyl group, and hydroxymethyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-[2-(hydroxymethyl)phenyl]cyclohexan-1-ol

InChI

InChI=1S/C13H18O2/c14-10-11-6-2-3-7-12(11)13(15)8-4-1-5-9-13/h2-3,6-7,14-15H,1,4-5,8-10H2

InChI Key

AONAFUABWCECNT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2CO)O

Origin of Product

United States

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